5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile
Overview
Description
5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile: is a heterocyclic compound with the molecular formula C8H4Br2N4. It is characterized by the presence of two bromomethyl groups attached to a pyrazine ring, which also bears two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile typically involves the bromination of 5,6-dimethylpyrazine-2,3-dicarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, substitution with amines yields aminomethylpyrazine derivatives, while oxidation may lead to the formation of pyrazine dicarboxylic acids .
Scientific Research Applications
Chemistry: 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coordination complexes. These materials have applications in electronics, catalysis, and materials science .
Mechanism of Action
The mechanism of action of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the pyrazine ring. This reactivity is exploited in the synthesis of various derivatives with potential biological and industrial applications .
Comparison with Similar Compounds
5,6-Dimethylpyrazine-2,3-dicarbonitrile: This compound is a precursor in the synthesis of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile and shares a similar pyrazine core.
2,5-Bis(bromomethyl)pyrazine: Another brominated pyrazine derivative with similar reactivity but different substitution pattern.
Uniqueness: this compound is unique due to the presence of both bromomethyl and cyano groups on the pyrazine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis compared to other similar compounds .
Properties
IUPAC Name |
5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N4/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQCQOVTHVRUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(C(=N1)C#N)C#N)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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